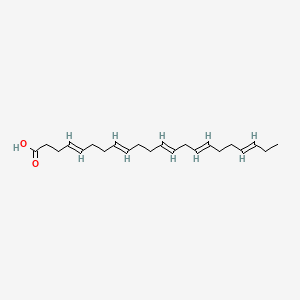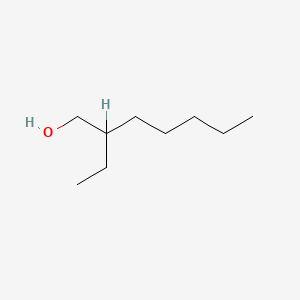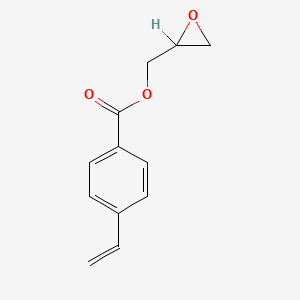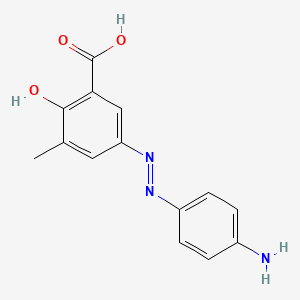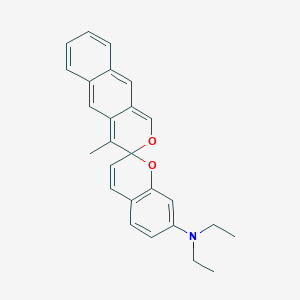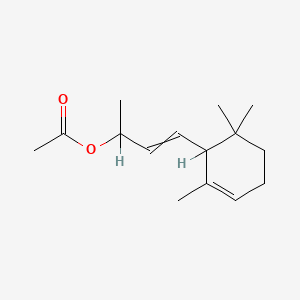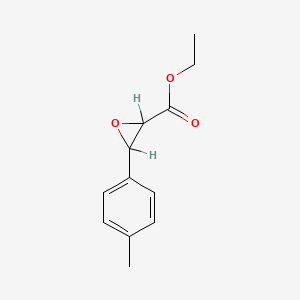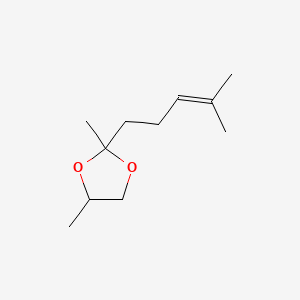
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Analysis
- Studies have been conducted on the geometrical isomers of 2,4-dimethyl-1,3-dioxolane, focusing on their separation and identification using preparative gas liquid chromatography and nuclear magnetic resonance spectroscopy (Kametani & Sumi, 1972).
- Research on the effect of conformational structure on the structural directivity of the opening of acetal rings by organomagnesium compounds has shown specific reactions of cis- and transisomers of 2,4-dimethyl-1,3-dioxolane, indicating strong spatial screening in these compounds (Atavin et al., 1969).
Polymerization and Physical Properties
- The polymerization behavior of methyl-substituted 1,3-dioxolanes, including dimethyl variants, has been investigated, providing insights into the thermodynamics of these reactions and the influence of methyl substituents on cationic polymerizability (Okada, Mita, & Sumitomo, 1975).
- Vapor-liquid-liquid equilibrium (VLLE) and vapor pressure data for systems including 2,4-dimethyl-1,3-dioxolane have been studied, providing essential data for chemical engineering applications (Chopade et al., 2003).
Catalysis and Synthesis Applications
- Catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane has been explored, offering environmentally friendly catalyst options for such chemical syntheses (Yang Shui-jin, 2006).
- The synthesis of various 1,3-dioxolanes, including 2,4-dimethyl variants, has been achieved using specific catalysts, which is significant for organic synthesis and industrial applications (Adams, Barnard, & Brosius, 1999).
Stereochemistry and Molecular Interactions
- Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals have provided insights into the geometric isomerism and the pyramidal structure of these radicals in certain chemical reactions (Kobayashi & Simamura, 1973).
- Investigations into the conformations and pseudorotations of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl variants, have utilized molecular mechanics, contributing to a deeper understanding of their molecular behavior (Duin et al., 2010).
Eigenschaften
CAS-Nummer |
68258-95-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3 |
InChI-Schlüssel |
WBZMYLUNPPFHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC=C(C)C |
Kanonische SMILES |
CC1COC(O1)(C)CCC=C(C)C |
Dichte |
0.905-0.911 (20°) |
| 68258-95-7 | |
Physikalische Beschreibung |
Colourless to slightly yellow liquid; Strong fatty, green citrus-like odou |
Löslichkeit |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


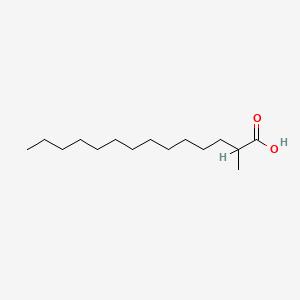
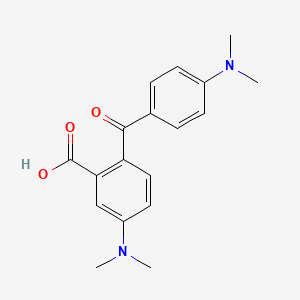
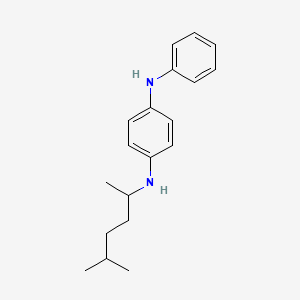
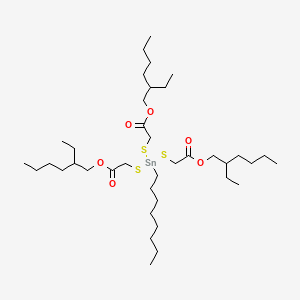
![1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol](/img/structure/B1619400.png)
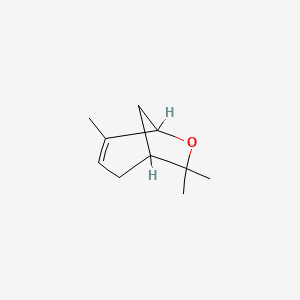
![5-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1619405.png)
